molecular formula C21H17FN4 B7784230 3-(4-fluorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine

3-(4-fluorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine

Cat. No.: B7784230
M. Wt: 344.4 g/mol
InChI Key: GSQAEXMDBAMETH-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine is a synthetic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The unique structure of this compound makes it a valuable target for research in various scientific fields.

Chemical Reactions Analysis

3-(4-fluorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine involves its interaction with cellular targets, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death . The compound also interacts with specific molecular targets such as enzymes and receptors, disrupting their normal function and triggering apoptotic pathways .

Comparison with Similar Compounds

3-(4-fluorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine can be compared with other phenazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-fluorophenyl)-5,5-dimethyl-4H-pyrazolo[4,3-a]phenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4/c1-21(2)11-18-15(12-23-26(18)14-9-7-13(22)8-10-14)19-20(21)25-17-6-4-3-5-16(17)24-19/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQAEXMDBAMETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2C3=CC=C(C=C3)F)C4=NC5=CC=CC=C5N=C41)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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